molecular formula C₁₉H₂₈ClN₃O₅S B1662772 Sulamserod CAS No. 219757-90-1

Sulamserod

Cat. No. B1662772
CAS RN: 219757-90-1
M. Wt: 446 g/mol
InChI Key: NBUGBCTWXCXBQD-UHFFFAOYSA-N
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Description

Sulamserod, also known as RS-100302, is a potent 5-HT4 receptor antagonist with antiarrhythmic activity . It is used for the study of atrial fibrillation and cardiovascular related diseases .


Molecular Structure Analysis

The molecular formula of this compound is C19H28ClN3O5S . The exact mass is 445.14 and the molecular weight is 445.96 . The SMILES representation is CS(=O)(NCCN1CCC(CCC(C2=C3OCCOC3=C(N)C(Cl)=C2)=O)CC1)=O .

Mechanism of Action

Sulamserod acts as a potent 5-HT4 receptor antagonist . In vivo studies in pigs have shown that administration of this compound at a dose of 30 mg/kg results in significant effects on electrophysiological parameters . Specifically, this compound prolongs the mean effective refractory period (ERP) and wavelength, reduces the dispersion of ERP, and causes a minimal slowing of conduction velocity .

properties

IUPAC Name

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O5S/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19/h12-13,22H,2-11,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUGBCTWXCXBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176382
Record name Sulamserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219757-90-1
Record name Sulamserod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219757901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulamserod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULAMSEROD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73EBX462X5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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